Vornorexant hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vornorexant hydrate, also known by its developmental code names ORN-0829 and TS-142, is an orexin antagonist medication under development for the treatment of insomnia and sleep apnea . It is a dual orexin OX1 and OX2 receptor antagonist (DORA) and is taken by mouth . The compound is designed to have a short half-life and duration to reduce next-day side effects like somnolence .
準備方法
The preparation of Vornorexant hydrate involves synthetic routes that include the formation of the oxazinane ring and the incorporation of the pyrazole and triazole moieties . The industrial production methods are currently under development by Taisho Pharmaceutical . Specific reaction conditions and detailed synthetic routes are proprietary and not publicly disclosed.
化学反応の分析
Vornorexant hydrate undergoes several types of chemical reactions, primarily involving oxidation . The major circulating components in metabolic studies were the cleaved metabolites M10 and M12 in rats, and the unchanged form in dogs . Common reagents and conditions used in these reactions include human hepatocytes for in vitro metabolism studies .
科学的研究の応用
Vornorexant hydrate is primarily being researched for its applications in treating insomnia and sleep apnea . It has demonstrated sleep-inducing and sleep-maintenance effects in both pre-clinical and clinical studies . The compound’s pharmacokinetics, pharmacodynamics, and safety profile have been extensively studied in healthy Japanese participants
作用機序
Vornorexant hydrate exerts its effects by antagonizing the orexin receptors OX1 and OX2 . The orexin system plays a crucial role in regulating wakefulness and arousal. By blocking these receptors, this compound promotes sleep and reduces wakefulness . The main clearance mechanism of this compound is metabolism via multiple pathways by oxidation .
類似化合物との比較
Vornorexant hydrate is similar to other dual orexin receptor antagonists (DORAs) such as Seltorexant . this compound is unique in its design to have a short half-life and duration, reducing next-day side effects like somnolence . Other similar compounds include investigational sleep drugs that target the orexin system .
特性
分子式 |
C23H24FN7O3 |
---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
InChI |
InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1 |
InChIキー |
UFULGSDLQZYMCH-FTBISJDPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
正規SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。